2,6-二甲基二氢-2H-吡喃-4(3H)-酮

描述

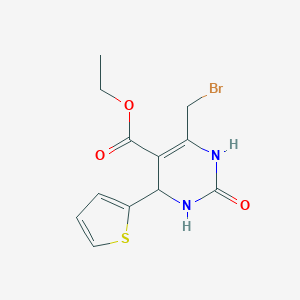

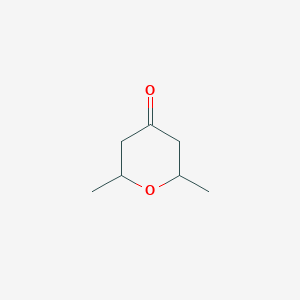

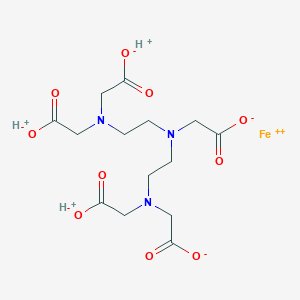

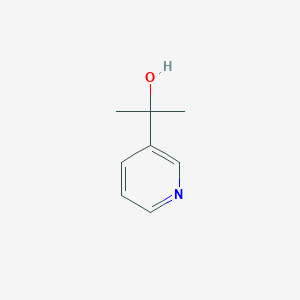

2,6-Dimethyldihydro-2H-pyran-4(3H)-one, also known as 2,6-DMDP, is an organic compound that is used in a variety of scientific applications. It is a cyclic ketone with a unique structure and properties, which make it an interesting molecule for research and experimentation. In

科学研究应用

结构和光谱性质:一项计算研究聚焦于一些吡喃化合物的结构和光谱性质,包括2,6-二甲基二氢-2H-吡喃-4(3H)-酮。该研究采用密度泛函理论(DFT)分析分子性质,并与振动频率和核磁共振(NMR)化学位移的实验值取得良好一致 (Raja, 2021)。

合成方法:报道了(R,R)-2,6-二甲基二氢-2H-吡喃-4(3H)-酮的可扩展合成方法的研究。该方法包括Ti(OiPr)4催化的Kulinkovich环丙烷化和氧化Heck环化反应,突出了合成的稳健性和对映选择性 (Young et al., 2015)。

核磁共振研究:另一项研究探讨了在超酸体系中对2,6-二甲基-4H-吡喃-4-酮的质子化,使用了核磁共振光谱技术。该研究提供了有关该化合物在高酸性环境中行为的见解 (Gold & Mah, 1981)。

氢化研究:进行了一项关于2,6-二甲基-4-吡喃酮的氢化研究,揭示了不同催化剂(Raney镍或钯)导致产生不同化合物,如2,6-二甲基四氢吡喃-4-醇或2,6-二甲基四氢-4-吡喃酮 (Vrieze, 2010)。

电催化多组分合成:进行了关于spiro[furo[3,2-c]pyran-2,5′-pyrimidine]骨架的电催化多组分合成的研究。该研究突出了一种绿色高效的合成复杂分子的途径,暗示在医药领域可能有潜在应用 (Ryzhkova et al., 2022)。

用于非线性光学色团:一项研究探讨了对称衍生物4-(二氰甲亚甲基)-2-甲基-6-(对-(二甲基氨基)苯基)-4H-吡喃(DCM激光染料)的合成和非线性光学性质,表明在光电子学中可能有潜在应用 (Moylan et al., 1996)。

属性

IUPAC Name |

2,6-dimethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBJPDVINOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910285 | |

| Record name | 2,6-Dimethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073-79-6 | |

| Record name | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-4-one, tetrahydro-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic strategy employed in the described research?

A1: The research highlights a scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one, emphasizing efficiency and potential for larger-scale production. The key steps include a titanium isopropoxide [Ti(OiPr)4]-catalyzed Kulinkovich cyclopropanation followed by oxidative fragmentation to yield a vinyl ketone intermediate. [, ] This intermediate then undergoes oxidative Heck cyclization and a diastereoselective copper-catalyzed Grignard addition to achieve the target molecule. [, ] The use of readily available reagents and robust catalytic processes makes this approach particularly appealing for potential applications.

Q2: What are the challenges addressed in the diastereoselective Grignard addition step?

A2: The researchers identified a need to enhance the robustness of the diastereoselective copper-catalyzed Grignard addition, a crucial step in installing the methyl group with the desired stereochemistry. [] They successfully addressed this challenge by incorporating 1,3-bis(diphenylphosphino)propane and trimethylsilyl chloride into the reaction procedure. This modification led to a more reliable and efficient process for achieving the desired (R,R)-configuration in the final product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B85405.png)